![molecular formula C24H21N3O4S2 B2866123 N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide CAS No. 313231-35-5](/img/structure/B2866123.png)
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide
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Description
The compound “N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide” is a complex organic molecule. It contains a benzothiazole moiety (benzo[d]thiazol-2-yl), which is a heterocyclic compound made up of a benzene ring fused to a thiazole ring. It also contains a morpholinosulfonyl group and a benzamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole ring, the introduction of the morpholinosulfonyl group, and the formation of the benzamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole and benzamide groups are aromatic, meaning they contain a ring of atoms with delocalized electrons. The morpholinosulfonyl group contains a sulfur atom bonded to an oxygen atom and a morpholine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The benzothiazole moiety can participate in various reactions, such as electrophilic substitution, due to the presence of the aromatic ring . The benzamide group can undergo hydrolysis, forming an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the benzothiazole and benzamide groups could potentially influence its solubility, melting point, and boiling point .Scientific Research Applications
Optoelectronic Materials Development
The compound’s photophysical properties make it a key material for the development of optoelectronic devices . Its ability to undergo excited-state hydrogen bond and proton transfer can be harnessed to create materials with specific light-emitting properties . This has implications for the production of LEDs, laser diodes, and other light-based technologies.
Analytical Chemistry Tools
In analytical chemistry, the compound’s solvent effects on hydrogen bond dynamics can be utilized to develop new analytical tools. Understanding these effects can lead to the creation of sensitive detection methods for various chemicals and biomolecules .
Biological Potential in Drug Design
Structural studies of related benzothiazol compounds have shown potential in drug design, particularly due to their interactions in the solid state which could be exploited for designing drugs with specific target interactions . This compound could be studied further for its biological potential in creating new pharmaceuticals.
Antibacterial Agents
Derivatives of benzothiazol, such as arylamides, have been synthesized and evaluated for their antibacterial properties. This compound could serve as a scaffold for developing new antibacterial agents, potentially effective against various Gram-positive and Gram-negative bacterial strains .
Anti-Tubercular Compounds
Recent synthetic developments have highlighted benzothiazole-based compounds as effective anti-tubercular agents. The compound could be investigated for its efficacy against tuberculosis, comparing its activity with standard reference drugs .
Optical Material Research
The compound’s unique photophysical phenomena observed in different solvents suggest its utility in creating optical materials. These materials could be used in a range of applications from consumer electronics to advanced scientific instruments .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c28-23(17-8-10-20(11-9-17)33(29,30)27-12-14-31-15-13-27)25-19-5-3-4-18(16-19)24-26-21-6-1-2-7-22(21)32-24/h1-11,16H,12-15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJURTMRENYQNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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